Dihydropteroyl hexaglutamate
Description
Dihydropteroyl hexaglutamate (H₂PteGlu₆) is a reduced folate derivative with six glutamate residues conjugated via γ-glutamyl linkages. It plays a critical role in one-carbon metabolism, particularly in thymidylate synthase (TS) inhibition, where it acts as a cofactor for the binding of fluorodeoxyuridylate (FdUMP) to TS, forming a stable ternary complex . Unlike monoglutamates, polyglutamated folates like H₂PteGlu₆ exhibit enhanced cellular retention and binding affinity due to their increased negative charge and interactions with enzyme active sites .
Properties
CAS No. |
49637-65-2 |
|---|---|
Molecular Formula |
C44H56N12O21 |
Molecular Weight |
1089 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C44H56N12O21/c45-44-55-35-34(37(65)56-44)48-21(18-47-35)17-46-20-3-1-19(2-4-20)36(64)54-27(43(76)77)9-15-32(61)52-25(41(72)73)7-13-30(59)50-23(39(68)69)5-11-28(57)49-22(38(66)67)6-12-29(58)51-24(40(70)71)8-14-31(60)53-26(42(74)75)10-16-33(62)63/h1-4,22-27,46H,5-18H2,(H,49,57)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,64)(H,62,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H4,45,47,55,56,65)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
VAFWKCXKYMXFRJ-QCOJBMJGSA-N |
SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydropteroyl hexaglutamate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Glutamate Chain Length and Binding Affinity
The number of glutamate residues significantly impacts folate activity:
- Key Insight: H₂PteGlu₆ and H₂PteGlu₅ exhibit stoichiometric, high-affinity binding to TS, enabling dual-site inhibition. In contrast, monoglutamates like MTX bind reversibly to a single site with lower affinity .
Species-Specific Inhibition
H₂PteGlu₆ shows divergent effects across species:
- Key Insight : H₂PteGlu₆ is 100-fold more potent against T2 phage TS than E. coli TS. Mg²⁺ abolishes inhibition in T2 but enhances it in E. coli, highlighting cofactor-dependent mechanisms .
Metabolic Stability and Oxidation
Polyglutamate chain length influences stability:
| Compound | Stability Trend | Oxidation Susceptibility |
|---|---|---|
| H₂PteGlu₆ | Moderate | Higher than heptaglutamates |
| H₂PteGlu₇ | High | Lower due to tail elongation |
| 5-CH₃-H₄PteGlu₇ | Low | Rapidly oxidizes to MeFox |
- Key Insight : Longer polyglutamate tails (e.g., heptaglutamates) confer stability, whereas hexaglutamates are more prone to oxidation, reducing their metabolic half-life .
Role in Structural Biology
H₂PteGlu₆ participates in non-metabolic processes, such as T4 phage baseplate assembly, where its polyglutamate chain facilitates structural interactions . This contrasts with shorter-chain folates, which lack such roles.
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